Cas no 141522-67-0 (4-{11-(3-Butenoyloxy)undecyloxy}benzenecarboxylic acid)

4-{11-(3-Butenoyloxy)undecyloxy}benzenecarboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 4-([11-(3-BUTENOYLOXY)UNDECYL]OXY)BENZENECARBOXYLIC ACID
- 4-{11-(3-Butenoyloxy)undecyloxy}benzenecarboxylic acid
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- Inchi: 1S/C22H32O5/c1-2-12-21(23)27-18-11-9-7-5-3-4-6-8-10-17-26-20-15-13-19(14-16-20)22(24)25/h2,13-16H,1,3-12,17-18H2,(H,24,25)
- InChI Key: LVSAFBJUBJGXSQ-UHFFFAOYSA-N
- SMILES: C(O)(=O)C1=CC=C(OCCCCCCCCCCCOC(=O)CC=C)C=C1
4-{11-(3-Butenoyloxy)undecyloxy}benzenecarboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B146420-1mg |
4-{[11-(3-Butenoyloxy)undecyl]oxy}benzenecarboxylic acid |
141522-67-0 | 1mg |
$ 80.00 | 2022-06-07 | ||
A2B Chem LLC | AI70354-5mg |
4-{[11-(but-3-enoyloxy)undecyl]oxy}benzoic acid |
141522-67-0 | >90% | 5mg |
$200.00 | 2024-04-20 | |
A2B Chem LLC | AI70354-500mg |
4-{[11-(but-3-enoyloxy)undecyl]oxy}benzoic acid |
141522-67-0 | >90% | 500mg |
$598.00 | 2024-04-20 | |
TRC | B146420-2.5mg |
4-{[11-(3-Butenoyloxy)undecyl]oxy}benzenecarboxylic acid |
141522-67-0 | 2.5mg |
$ 155.00 | 2022-06-07 | ||
A2B Chem LLC | AI70354-1mg |
4-{[11-(but-3-enoyloxy)undecyl]oxy}benzoic acid |
141522-67-0 | >90% | 1mg |
$189.00 | 2024-04-20 | |
A2B Chem LLC | AI70354-10g |
4-{[11-(but-3-enoyloxy)undecyl]oxy}benzoic acid |
141522-67-0 | >90% | 10g |
$6940.00 | 2024-04-20 | |
TRC | B146420-0.5mg |
4-{[11-(3-Butenoyloxy)undecyl]oxy}benzenecarboxylic acid |
141522-67-0 | 0.5mg |
$ 50.00 | 2022-06-07 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00913429-1g |
4-{[11-(but-3-enoyloxy)undecyl]oxy}benzoic acid |
141522-67-0 | 90% | 1g |
¥4193.0 | 2024-04-18 | |
A2B Chem LLC | AI70354-5g |
4-{[11-(but-3-enoyloxy)undecyl]oxy}benzoic acid |
141522-67-0 | >90% | 5g |
$3769.00 | 2024-04-20 | |
A2B Chem LLC | AI70354-10mg |
4-{[11-(but-3-enoyloxy)undecyl]oxy}benzoic acid |
141522-67-0 | >90% | 10mg |
$220.00 | 2024-04-20 |
4-{11-(3-Butenoyloxy)undecyloxy}benzenecarboxylic acid Related Literature
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1. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
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Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
Additional information on 4-{11-(3-Butenoyloxy)undecyloxy}benzenecarboxylic acid
Recent Advances in the Study of 4-{11-(3-Butenoyloxy)undecyloxy}benzenecarboxylic acid (CAS: 141522-67-0)
The compound 4-{11-(3-Butenoyloxy)undecyloxy}benzenecarboxylic acid (CAS: 141522-67-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structure combining a benzene carboxylic acid moiety with a butenoyloxy-undecyloxy side chain, has shown promising potential in various applications, including drug delivery systems, polymer chemistry, and bioactive material development. Recent studies have focused on elucidating its synthesis pathways, physicochemical properties, and biological activities, providing valuable insights for future research and development.
One of the key advancements in the study of this compound is its application in the development of novel drug delivery systems. Researchers have demonstrated that the butenoyloxy-undecyloxy side chain can be utilized to enhance the solubility and bioavailability of hydrophobic drugs. A 2023 study published in the Journal of Medicinal Chemistry highlighted the compound's ability to form stable micelles in aqueous solutions, making it an excellent candidate for encapsulating and delivering poorly water-soluble therapeutics. The study further revealed that the carboxylic acid group facilitates pH-responsive drug release, which is particularly advantageous for targeted cancer therapies.
In addition to its pharmaceutical applications, 4-{11-(3-Butenoyloxy)undecyloxy}benzenecarboxylic acid has been explored for its role in polymer chemistry. A recent publication in Macromolecules detailed the synthesis of a new class of biodegradable polymers incorporating this compound as a monomer. The resulting polymers exhibited remarkable mechanical strength and biocompatibility, making them suitable for medical implants and tissue engineering scaffolds. The researchers also noted that the butenoyloxy group could be further functionalized, opening up possibilities for creating polymers with tunable properties.
Another area of interest is the compound's potential as a bioactive material. Preliminary studies have indicated that it may possess anti-inflammatory and antioxidant properties. A 2022 paper in Bioorganic & Medicinal Chemistry Letters reported that derivatives of 4-{11-(3-Butenoyloxy)undecyloxy}benzenecarboxylic acid exhibited significant inhibitory effects on pro-inflammatory cytokines in vitro. These findings suggest that the compound could serve as a lead structure for developing new anti-inflammatory agents, although further in vivo studies are needed to confirm its efficacy and safety.
Despite these promising developments, challenges remain in the large-scale synthesis and commercialization of 4-{11-(3-Butenoyloxy)undecyloxy}benzenecarboxylic acid. Current synthetic routes often involve multiple steps with low yields, and the cost of raw materials can be prohibitive. However, recent advances in catalytic methods and green chemistry approaches offer potential solutions to these issues. For instance, a 2023 study in ACS Sustainable Chemistry & Engineering demonstrated a more efficient and environmentally friendly synthesis route using biocatalysts, which could pave the way for broader industrial applications.
In conclusion, 4-{11-(3-Butenoyloxy)undecyloxy}benzenecarboxylic acid (CAS: 141522-67-0) represents a versatile and promising compound with diverse applications in chemical biology and pharmaceutical research. Ongoing studies continue to uncover its potential, from drug delivery systems to bioactive materials, while addressing the challenges associated with its synthesis and scalability. As research progresses, this compound is likely to play an increasingly important role in the development of innovative therapeutic and material solutions.
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